DCN1–UBC12 TR-FRET Biochemical Potency: Target Compound vs. Optimized Lead Compound 52
In the TR-FRET assay measuring DCN1–UBC12 interaction inhibition, 3-(1-benzylpiperidin-4-yl)-1-phenylurea (designated Compound B20 in US Patent 11,116,757) exhibits an IC₅₀ of 4.10 nM [1]. By comparison, the optimized lead compound 52 from the J. Med. Chem. 2018 study, which carries an m-CF₃-phenyl hinge substituent plus an N-propyl-Ile and benzyl-Leu group, achieves an IC₅₀ of approximately 0.011 μM (11 nM) in the same TR-FRET assay format [2]. This represents a ~2.7-fold difference in potency, demonstrating that the simpler phenyl hinge substituent of the target compound retains substantial inhibitory activity even without the CF₃ enhancement.
| Evidence Dimension | DCN1–UBC12 protein-protein interaction inhibition (TR-FRET assay) |
|---|---|
| Target Compound Data | IC₅₀ = 4.10 nM |
| Comparator Or Baseline | Compound 52 (optimized lead with m-CF₃-phenyl hinge): IC₅₀ ≈ 11 nM |
| Quantified Difference | Target compound is ~2.7-fold less potent than the optimized lead (4.10 nM vs. ~11 nM) |
| Conditions | TR-FRET assay: 50 nM Biotin-DCN1P, 20 nM AlexaFluor488-Ubc12; 384-well format; recombinant human DCN1 (58–259) and acetylated Ubc12 peptide. |
Why This Matters
Users requiring a DCN1 inhibitor tool compound with a cleaner, less lipophilic hinge substituent than the m-CF₃-phenyl series may prefer this compound, as it retains single-digit nanomolar potency while offering a simpler synthetic handle for further derivatization.
- [1] BindingDB Entry BDBM50079170: 1-(1-Benzyl-piperidin-4-yl)-3-phenyl-urea (CHEMBL91621). IC₅₀ = 4.10 nM against DCN1/Ubc12 (TR-FRET). View Source
- [2] Hammill, J.T.; et al. J. Med. Chem. 2018, 61 (7), 2680–2693. Table 4: Compound 52 IC₅₀ = 0.011 μM (TR-FRET). View Source
